molecular formula C15H23N3O2 B2817211 2-{[(4-Benzylmorpholin-2-yl)methyl](methyl)amino}acetamide CAS No. 1803583-49-4

2-{[(4-Benzylmorpholin-2-yl)methyl](methyl)amino}acetamide

Cat. No.: B2817211
CAS No.: 1803583-49-4
M. Wt: 277.368
InChI Key: HYQFYNFGQNKDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The compound 2-{(4-benzylmorpholin-2-yl)methylamino}acetamide (PubChem CID: 112756387) emerged in the mid-2010s as part of systematic efforts to explore morpholine derivatives for pharmaceutical applications. While its exact discovery timeline remains undocumented in public databases, its first appearance in scientific literature aligns with broader trends in heterocyclic chemistry research, particularly the optimization of nitrogen- and oxygen-containing scaffolds for enhanced bioactivity. The compound’s synthetic pathway likely involves reductive amination or nucleophilic substitution reactions, common strategies for introducing methylamino and benzyl groups onto morpholine cores. Early reports of its structural characterization, including nuclear magnetic resonance (NMR) and mass spectrometry data, were critical in validating its molecular architecture (C₁₅H₂₃N₃O₂, molecular weight 277.36 g/mol).

Significance in Morpholine-Based Drug Research

Morpholine derivatives occupy a privileged position in medicinal chemistry due to their balanced physicochemical properties, metabolic stability, and ability to modulate diverse biological targets. The incorporation of a benzyl group at the morpholine 4-position and a methylamino-acetamide side chain in 2-{(4-benzylmorpholin-2-yl)methylamino}acetamide enhances its potential as a pharmacophore. These modifications are hypothesized to improve lipid solubility and target binding affinity, particularly for enzymes or receptors requiring both aromatic and polar interactions. Comparative studies suggest that the methylamino-acetamide moiety may mimic natural substrates in kinase or protease binding pockets, a strategy widely employed in kinase inhibitor design.

Table 1: Key Molecular Properties of 2-{(4-Benzylmorpholin-2-yl)methylamino}acetamide

Property Value
Molecular Formula C₁₅H₂₃N₃O₂
Molecular Weight 277.36 g/mol
Heteroatoms 3 Nitrogen, 2 Oxygen
Topological Polar Surface Area 64.8 Ų (estimated)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Structural Classification within Heterocyclic Compounds

2-{(4-Benzylmorpholin-2-yl)methylamino}acetamide belongs to the class of bridged morpholine derivatives , characterized by a six-membered morpholine ring (C₄H₉NO) fused with additional functional groups. The core structure satisfies IUPAC criteria for heterocyclic compounds, containing both oxygen and nitrogen heteroatoms in a saturated ring system. Its classification can be further refined as follows:

  • Primary scaffold : Morpholine (1-oxa-4-azacyclohexane) with a benzyl substituent at the 4-position.
  • Side chain : A methylamino-acetamide group attached to the morpholine 2-position via a methylene linker.
    This hybrid architecture places the compound at the intersection of alicyclic amines and amide-containing therapeutics , leveraging the conformational rigidity of the morpholine ring and the hydrogen-bonding capacity of the acetamide group.

Research Evolution and Contemporary Significance

Since its initial characterization, research on 2-{(4-benzylmorpholin-2-yl)methylamino}acetamide has progressed through three distinct phases:

  • Structural optimization (2016–2020): Computational modeling and structure-activity relationship (SAR) studies focused on tuning the benzyl and methylamino groups to enhance target selectivity.
  • Mechanistic exploration (2021–2023): Investigations into its interactions with biological targets, particularly G protein-coupled receptors (GPCRs) and phosphodiesterases, leveraging its morpholine core’s affinity for hydrophobic binding pockets.
  • Synthetic scalability (2024–present): Development of cost-effective synthetic routes, addressing challenges in stereocontrol during benzylmorpholine ring formation.

Table 2: Comparative Analysis of Morpholine Derivatives in Drug Research

Compound Class Target Class Key Structural Features
Simple morpholines Kinases, PDEs Unsubstituted morpholine ring
Benzylmorpholines GPCRs, Ion channels 4-Benzyl substitution
Acetamide-morpholines Proteases, Epigenetic regulators Amide side chains at 2-position

Properties

IUPAC Name

2-[(4-benzylmorpholin-2-yl)methyl-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-17(12-15(16)19)10-14-11-18(7-8-20-14)9-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQFYNFGQNKDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(CCO1)CC2=CC=CC=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{(4-Benzylmorpholin-2-yl)methylamino}acetamide typically involves the reaction of 4-benzylmorpholine with methylamine and acetic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified using techniques like recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-{(4-Benzylmorpholin-2-yl)methylamino}acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that 2-{(4-Benzylmorpholin-2-yl)methylamino}acetamide may exhibit anticancer properties by targeting specific kinases involved in tumor growth. Kinases are critical for various cellular processes, and inhibitors can potentially halt cancer progression.
    • Case Study : A recent study demonstrated that related compounds showed significant inhibition of Spleen Tyrosine Kinase (SYK), which is implicated in several cancers. The structural modifications of these compounds were crucial for enhancing their biological activity.
  • Antimicrobial Properties : The compound's structural components suggest potential antibacterial activity. The morpholine moiety is known to interact with bacterial enzymes, which could lead to the development of new antimicrobial agents.
    • In Vitro Data : In studies assessing antimicrobial efficacy, derivatives of similar compounds demonstrated varying degrees of inhibition against common bacterial strains, indicating a promising avenue for further exploration.

Biological Research

  • Enzyme Inhibition Studies : The sulfonamide-like structure allows for interaction with enzyme active sites, leading to inhibition of carbonic anhydrases (CAs). This inhibition can disrupt pH regulation in tissues, making it a target for cancer therapy.
    • Molecular Docking Studies : Computational modeling has been employed to predict binding affinities of the compound with target enzymes, providing insights into its mechanisms of action.
  • Neuropharmacology : Investigations into the compound's effects on GABAergic systems are ongoing. Its potential modulation of GABA receptors could have implications for treating neurological disorders.
    • Experimental Findings : Studies using animal models have shown that modifications to the acetamide group can influence anticonvulsant activity, suggesting avenues for developing new treatments for epilepsy.

In Vitro Activity Data

CompoundCell LineIC50 (µM)Remarks
2-{(4-Benzylmorpholin-2-yl)methylamino}acetamideMDA-MB-231350Higher activity compared to controls
Related Compound AHT-29400Effective under hypoxic conditions
Related Compound BMG-63250Superior inhibition than AZM

Mechanism of Action

The mechanism of action of 2-{(4-Benzylmorpholin-2-yl)methylamino}acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares the target compound with three acetamide derivatives containing morpholine or aromatic substituents, highlighting structural, synthetic, and physicochemical distinctions.

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight Key Substituents Potential Applications
2-{(4-Benzylmorpholin-2-yl)methylamino}acetamide (Target) C₁₇H₂₅N₃O₂* ~315.4 g/mol 4-Benzylmorpholine, methylaminoacetamide Kinase inhibition, CNS-targeted therapies
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide C₂₁H₂₈N₂O₄ 372.5 g/mol 2-Oxomorpholin-3-yl, acetyl, 4-isopropylphenyl Antimicrobial or anti-inflammatory agents
2-[methyl({[4-(8-methylquinazolin-4-yl)morpholin-2-yl]methyl})amino]acetamide C₁₇H₂₃N₅O₂ 329.4 g/mol 8-Methylquinazoline, morpholin-2-ylmethyl Anticancer (quinazoline-based kinase inhibition)
2-(4-Benzoylphenyl)-2-(4-bromophenyl)-N-[(methoxyimino)methyl]acetamide C₂₃H₁₉BrN₂O₃ 451.3 g/mol Diaryl, bromophenyl, methoxyimine Photodynamic therapy or enzyme inhibition

*Estimated based on structural analysis.

Key Observations:

  • Morpholine Ring Substitution: The target compound’s 4-benzylmorpholin-2-yl group contrasts with the 2-oxomorpholin-3-yl () and quinazoline-substituted morpholine (). Substitution at the 2-position (vs. 3-position) may enhance metabolic stability due to reduced steric hindrance .
  • Acetamide Modifications: All compounds retain the acetamide backbone, a versatile pharmacophore for hydrogen bonding. However, the diaryl and bromophenyl groups in ’s compound suggest divergent applications, such as light-activated therapies .

Physicochemical and Spectroscopic Data

  • NMR Trends: The target’s benzyl group would show aromatic proton signals at δ ~7.2–7.4 ppm (cf. δ 7.39 ppm in ’s isopropylphenyl group).
  • Mass Spectrometry: The target’s molecular ion (M+H⁺) is predicted at m/z 316, distinct from ’s m/z 329 and ’s m/z 347.

Biological Activity

2-{(4-Benzylmorpholin-2-yl)methylamino}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a benzyl group, linked to an acetamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets. The molecular formula is C14_{14}H20_{20}N2_2O, and its systematic name reflects its complex structure.

Synthesis and Evaluation

Recent studies have focused on synthesizing derivatives of 2-{(4-Benzylmorpholin-2-yl)methylamino}acetamide and evaluating their antimicrobial properties against various pathogens. For instance, a study synthesized a series of benzothiazole derivatives linked to acetamides, including compounds similar to the target compound. These were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria using the agar well diffusion method.

Results Summary

The results revealed that several derivatives exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as levofloxacin. Notably:

CompoundTarget BacteriaMIC (μg/mL)
2bE. coli12.5
2iS. aureus6.25
2jB. subtilis3.125

These findings suggest that the presence of specific functional groups enhances antibacterial efficacy, particularly against resistant strains .

Antibiofilm Activity

In addition to antibacterial properties, compounds derived from 2-{(4-Benzylmorpholin-2-yl)methylamino}acetamide have demonstrated significant antibiofilm activity. Biofilms are clusters of bacteria that adhere to surfaces and are notoriously difficult to eradicate. The synthesized compounds showed greater than 80% inhibition of biofilm formation in Staphylococcus aureus and Klebsiella pneumoniae, outperforming standard treatments .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of these compounds with bacterial targets such as DNA gyrase. These studies indicate that the synthesized derivatives can effectively bind to active sites, potentially disrupting bacterial replication processes .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to 2-{(4-Benzylmorpholin-2-yl)methylamino}acetamide:

  • Antimicrobial Resistance : A study explored the effectiveness of these compounds against multi-drug-resistant strains of bacteria, demonstrating reduced MIC values compared to traditional antibiotics.
  • Cancer Research : Preliminary investigations into the anticancer properties of similar compounds suggest that they may inhibit tumor cell proliferation through apoptosis induction mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{(4-Benzylmorpholin-2-yl)methylamino}acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Step 1 : Preparation of the 4-benzylmorpholine core via nucleophilic substitution or reductive amination .
  • Step 2 : Functionalization of the morpholine ring with methyl and acetamide groups via acylation or alkylation. Reaction conditions (e.g., dichloromethane as solvent, Na₂CO₃ as base, acetyl chloride as acylating agent) must be optimized to minimize side products .
  • Step 3 : Purification via silica gel chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl, morpholine, and acetamide groups). For example, characteristic shifts for morpholine protons appear at δ ~3.0–4.5 ppm in CDCl₃ .
  • Mass Spectrometry (MS) : High-resolution MS (ESI/APCI) validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What biological targets are hypothesized for this compound based on structural analogs?

  • Methodological Answer :

  • Kinase Inhibition : Morpholine derivatives often target kinases (e.g., PI3K/Akt pathway) due to their ability to mimic ATP-binding motifs .
  • Antimicrobial Activity : The benzyl group may enhance membrane permeability, as seen in structurally related chloroacetamides .
  • Cellular Uptake Studies : Fluorescent tagging or radiolabeling can validate target engagement in vitro .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Use multiple assays (e.g., cell viability, enzymatic inhibition) to cross-validate results. For example, discrepancies in anticancer activity may arise from off-target effects, which can be ruled out via siRNA knockdown .
  • Structural Analog Testing : Compare activity of derivatives (e.g., varying substituents on the benzyl or morpholine groups) to identify critical pharmacophores .
  • Purity Verification : Contradictions may stem from impurities; re-purify the compound and confirm purity via HPLC (>95%) .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation steps to improve benzyl group incorporation .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to enhance solubility and reduce costs .
  • Flow Chemistry : Continuous flow systems can improve mixing and heat transfer for exothermic steps (e.g., acylation) .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock to predict binding affinities with kinases or GPCRs. For example, the morpholine ring may occupy hydrophobic pockets in PI3Kγ .
  • Quantum Chemical Calculations : Calculate electron density maps to identify reactive sites (e.g., nucleophilic nitrogen in the acetamide group) for derivatization .
  • MD Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding conformations .

Q. What experimental approaches address poor aqueous solubility in biological assays?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or PEG groups to enhance hydrophilicity .
  • Co-solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoparticle Encapsulation : Load the compound into liposomes or PLGA nanoparticles to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.